molecular formula C19H18BrN3OS B11183917 4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

Cat. No.: B11183917
M. Wt: 416.3 g/mol
InChI Key: CECOLWRZJXJDSO-UHFFFAOYSA-N
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Description

4-{4-Allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a bromobenzyl group, and a phenyl methyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether typically involves multiple steps. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with an alkyl halide . The specific conditions for this synthesis include the use of a strong base, such as sodium hydride, to generate the alkoxide ion, followed by the addition of the alkyl halide under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-{4-Allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antifungal Activity : Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of various fungal strains by interfering with ergosterol synthesis, a crucial component of fungal cell membranes. Studies have shown that compounds similar to 4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether exhibit promising antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects. Triazoles have been reported to possess broad-spectrum activity against bacteria and protozoa. Investigations into its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli are ongoing .
  • Anticancer Activity : There is emerging evidence that triazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The ability of the compound to interact with specific cellular pathways may lead to the development of novel cancer therapies. Preliminary studies indicate that it could inhibit cell proliferation in various cancer cell lines .

Material Science Applications

  • Polymer Chemistry : The unique chemical structure allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Research is being conducted on using this compound as a monomer or additive in polymer synthesis .
  • Nanotechnology : The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with metal ions can be exploited for creating nanomaterials with specific functionalities .

Case Studies

Several case studies highlight the applications of triazole derivatives:

  • Study on Antifungal Efficacy : A recent study evaluated various triazole compounds, including derivatives similar to this compound, demonstrating significant antifungal activity against clinical isolates of Candida species .
  • Anticancer Research : In vitro studies have shown that triazole compounds can induce apoptosis in breast cancer cell lines through the activation of caspase pathways, suggesting a mechanism for their anticancer activity .

Mechanism of Action

The mechanism of action of 4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its target, while the phenyl methyl ether moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-Allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group, bromobenzyl sulfanyl moiety, and phenyl methyl ether differentiates it from other triazole derivatives, potentially leading to unique reactivity and applications.

Biological Activity

The compound 4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18BrN4SC_{17}H_{18}BrN_4S, with a molecular weight of approximately 388.32 g/mol. It features a triazole ring, which is known for its diverse biological activities, and a sulfanyl group that may enhance its pharmacological properties.

Structure Representation

PropertyValue
Molecular Formula C17H18BrN4S
Molecular Weight 388.32 g/mol
CAS Number 338794-41-5

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values were determined for Gram-positive and Gram-negative bacteria.
  • For instance, derivatives of similar structures have shown MIC values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of triazole derivatives, the compound demonstrated notable activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole compounds is well-documented. In vitro assays have shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation.

Research Findings

A study highlighted that certain triazole derivatives exhibited significant inhibition of COX-2, leading to reduced inflammatory responses in animal models . Such findings support the hypothesis that the compound may possess similar anti-inflammatory properties.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The structural features of the compound suggest it may interact with various cellular pathways involved in cancer progression.

Molecular Docking Studies

Molecular docking studies conducted on related compounds indicated potential binding affinities to targets associated with cancer cell proliferation. These studies suggest that the compound could inhibit tumor growth by disrupting critical signaling pathways .

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of new compounds. Preliminary assessments indicate that similar triazole derivatives exhibit low acute toxicity in animal models, with median lethal dose (LD50) values suggesting a favorable safety margin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether, and what reaction conditions are critical?

The synthesis typically involves S-alkylation of a triazole-3-thiol precursor with a brominated benzyl derivative in an alkaline medium. Key steps include:

  • Step 1 : Preparation of the triazole-thiol intermediate via cyclization of thiocarbazide derivatives.
  • Step 2 : Alkylation using 4-bromobenzyl bromide under reflux in ethanol/water with NaOH to facilitate nucleophilic substitution .
  • Step 3 : Introduction of the allyl group via nucleophilic substitution or Mitsunobu reaction, optimized at 60–80°C . Critical conditions : pH control (8–10), anhydrous solvents for alkylation, and inert atmosphere to prevent oxidation of the sulfanyl group .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the allyl, bromobenzyl, and triazole moieties. Aromatic protons appear at δ 7.2–7.8 ppm, while the methoxy group resonates at δ 3.8–4.0 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 485.2) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 2550–2600 cm1^{-1} (S-H stretch, if present) and 1600–1650 cm1^{-1} (C=N of triazole) .
  • HPLC : Purity assessment using C18 columns with methanol/water mobile phases (retention time ~12–15 min) .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • Antimicrobial assays : Disk diffusion or microbroth dilution against S. aureus and E. coli (MIC values typically 8–32 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values reported in the 10–50 µM range .
  • Enzyme inhibition : Fluorometric assays targeting COX-2 or α-glucosidase, with triazole derivatives showing 40–70% inhibition at 100 µM .

Q. What role do the allyl and bromobenzyl groups play in the compound’s reactivity?

  • Allyl group : Enhances lipophilicity for membrane penetration and participates in radical-mediated reactions (e.g., polymerization under UV light) .
  • Bromobenzyl group : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki coupling) and contributes to π-π stacking in enzyme binding .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Replace ethanol with DMF to improve solubility of intermediates, increasing yields from 60% to 85% .
  • Catalysis : Use Pd(OAc)2_2 for Suzuki-Miyaura cross-coupling of the bromobenzyl group, reducing side products .
  • Flow chemistry : Continuous-flow reactors reduce reaction time from 24 hours to 2 hours for the alkylation step .

Q. What mechanistic pathways explain the compound’s anticancer activity?

  • DNA intercalation : Planar triazole ring inserts into DNA base pairs, confirmed by UV-Vis hypochromicity and ethidium bromide displacement assays .
  • Topoisomerase II inhibition : Molecular docking shows a binding energy of −9.2 kcal/mol at the ATP-binding site, validated by plasmid relaxation assays .

Q. How do computational studies (DFT, MD) aid in understanding its bioactivity?

  • DFT calculations : HOMO-LUMO gaps (~4.2 eV) predict electrophilic attack sites at the triazole sulfur and bromine atoms .
  • Molecular Dynamics (MD) : Simulations reveal stable binding (RMSD < 2 Å) to COX-2 over 100 ns, driven by hydrophobic interactions with Leu352 and Val523 .

Q. How should researchers address contradictions in reported biological data (e.g., variable IC50_{50})?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize results to positive controls (e.g., doxorubicin) .
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. bromo substituents) to isolate electronic effects .

Q. What strategies identify molecular targets of this compound in complex biological systems?

  • Chemical proteomics : Click chemistry with an alkyne-tagged analog enriches binding proteins from cell lysates, identified via LC-MS/MS .
  • CRISPR screening : Genome-wide knockout libraries highlight sensitization in DNA repair-deficient cells (e.g., BRCA1/^{-/-}) .

Q. How do solvent polarity and pH influence its stability during storage?

  • Stability studies : HPLC tracking shows <5% degradation in DMSO at −20°C over 6 months, versus 20% degradation in aqueous buffer (pH 7.4) at 4°C .
  • Degradation products : Hydrolysis of the sulfanyl group at pH > 8 forms disulfide dimers, characterized by LC-MS .

Properties

Molecular Formula

C19H18BrN3OS

Molecular Weight

416.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C19H18BrN3OS/c1-3-12-23-18(15-6-10-17(24-2)11-7-15)21-22-19(23)25-13-14-4-8-16(20)9-5-14/h3-11H,1,12-13H2,2H3

InChI Key

CECOLWRZJXJDSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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